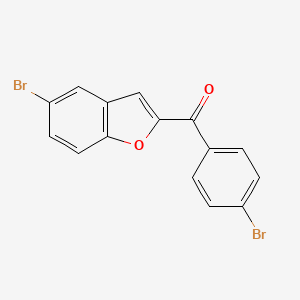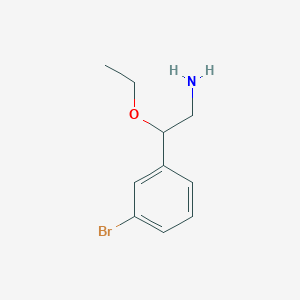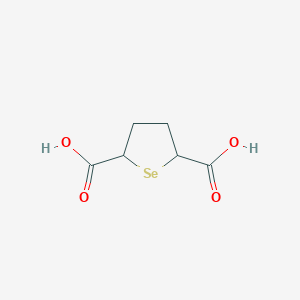![molecular formula C11H19NO3S B12120985 Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- CAS No. 1152599-48-8](/img/structure/B12120985.png)
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- is a compound with the molecular formula C11H19NO3S and a molecular weight of 245.3385 This compound is known for its unique structure, which includes a cyclopentylamino group and a thioether linkage
Métodos De Preparación
The synthesis of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- involves several steps. One common synthetic route includes the reaction of cyclopentylamine with a suitable acylating agent to form the cyclopentylamino group. This intermediate is then reacted with a thioether precursor under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioether to a thiol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- involves its interaction with specific molecular targets. The cyclopentylamino group can interact with enzyme active sites or receptor binding pockets, while the thioether linkage may facilitate binding through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- can be compared with other similar compounds, such as:
Propionic acid: A simple carboxylic acid with a similar backbone but lacking the cyclopentylamino and thioether groups.
Cyclopentylamine derivatives: Compounds with similar cyclopentylamino groups but different functional groups attached.
Thioether-containing compounds: Molecules with thioether linkages but different substituents on the sulfur atom.
The uniqueness of propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]- lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
1152599-48-8 |
|---|---|
Fórmula molecular |
C11H19NO3S |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
3-[1-(cyclopentylamino)-1-oxopropan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO3S/c1-8(16-7-6-10(13)14)11(15)12-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
RYZURULEBXVOGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCCC1)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)







![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)


![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)

